N-[5-fluoro-2-(trifluoromethyl)benzyl]-3-(1H-1,2,4-triazol-1-yl)propanamide
Overview
Description
N-[5-fluoro-2-(trifluoromethyl)benzyl]-3-(1H-1,2,4-triazol-1-yl)propanamide, also known as F901318, is a novel antifungal agent that has been developed for the treatment of invasive fungal infections.
Mechanism of Action
N-[5-fluoro-2-(trifluoromethyl)benzyl]-3-(1H-1,2,4-triazol-1-yl)propanamide targets the fungal enzyme Gwt1, which is involved in the biosynthesis of the fungal cell wall. By inhibiting Gwt1, N-[5-fluoro-2-(trifluoromethyl)benzyl]-3-(1H-1,2,4-triazol-1-yl)propanamide disrupts the integrity of the fungal cell wall, leading to fungal cell death.
Biochemical and Physiological Effects
N-[5-fluoro-2-(trifluoromethyl)benzyl]-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. N-[5-fluoro-2-(trifluoromethyl)benzyl]-3-(1H-1,2,4-triazol-1-yl)propanamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.
Advantages and Limitations for Lab Experiments
N-[5-fluoro-2-(trifluoromethyl)benzyl]-3-(1H-1,2,4-triazol-1-yl)propanamide has several advantages for use in lab experiments, including its potent antifungal activity, low toxicity, and good pharmacokinetic properties. However, N-[5-fluoro-2-(trifluoromethyl)benzyl]-3-(1H-1,2,4-triazol-1-yl)propanamide is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential limitations.
Future Directions
For research on N-[5-fluoro-2-(trifluoromethyl)benzyl]-3-(1H-1,2,4-triazol-1-yl)propanamide include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in clinical trials. Additionally, N-[5-fluoro-2-(trifluoromethyl)benzyl]-3-(1H-1,2,4-triazol-1-yl)propanamide may have potential applications beyond antifungal therapy, such as in the treatment of cancer or other diseases where cell wall biosynthesis is disrupted.
Scientific Research Applications
N-[5-fluoro-2-(trifluoromethyl)benzyl]-3-(1H-1,2,4-triazol-1-yl)propanamide has been extensively studied for its antifungal activity against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In vitro studies have shown that N-[5-fluoro-2-(trifluoromethyl)benzyl]-3-(1H-1,2,4-triazol-1-yl)propanamide has potent antifungal activity, with minimum inhibitory concentrations (MICs) in the nanomolar range.
properties
IUPAC Name |
N-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1,2,4-triazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N4O/c14-10-1-2-11(13(15,16)17)9(5-10)6-19-12(22)3-4-21-8-18-7-20-21/h1-2,5,7-8H,3-4,6H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCZJMXKRDPIOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNC(=O)CCN2C=NC=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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